molecular formula C11H17ClN4O B8306455 4-Pivaloylamino-6-chloro-2-ethylaminopyrimidine

4-Pivaloylamino-6-chloro-2-ethylaminopyrimidine

Cat. No. B8306455
M. Wt: 256.73 g/mol
InChI Key: DLURQWTVJZGSFO-UHFFFAOYSA-N
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Patent
US06472403B2

Procedure details

A mixture of the pyrimidine 6-2 (3.76 g, 21.8 mmol), pivaloyl chloride (10.7 mL, 87 mmol), Et3N (15.2 mL, 109 mmol) and TBF (80 mL) was stirred at room temperature for 24 hours. A further 3 mL of pivaloyl chloride and 4 mL of Et3N was added and the mixture stirred for another 24 hours. The solution was poured into saturated Na2CO3, extracted twice with EtOAc, washed with brine, dried (MgSO4) and filtered through a pad of silica gel. Removal of the solvent afforded an orange solid. Trituration with ether/hexane (˜20: 1) and filtration provided the title compound 6-3 as a white solid.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
15.2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH2:10][CH3:11])[N:3]=1.[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14].C([O-])([O-])=O.[Na+].[Na+]>CCN(CC)CC>[C:12]([NH:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH2:10][CH3:11])[N:3]=1)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)Cl)NCC
Name
Quantity
10.7 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
TBF
Quantity
80 mL
Type
reactant
Smiles
Name
Quantity
15.2 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for another 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded an orange solid
FILTRATION
Type
FILTRATION
Details
Trituration with ether/hexane (˜20: 1) and filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)NC1=NC(=NC(=C1)Cl)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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